molecular formula C9H17NO5 B8798016 L-Pantothenic acid CAS No. 37138-77-5

L-Pantothenic acid

Cat. No.: B8798016
CAS No.: 37138-77-5
M. Wt: 219.23 g/mol
InChI Key: GHOKWGTUZJEAQD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for synthesizing coenzyme A (CoA) and acyl carrier protein (ACP), both critical for fatty acid metabolism, energy production, and biosynthesis of steroids, neurotransmitters, and hemoglobin . Structurally, it comprises β-alanine linked to pantoic acid via an amide bond. Dietary sources include meat, eggs, legumes, and whole grains.

Properties

Key on ui mechanism of action

... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/
Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles.

CAS No.

37138-77-5

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m1/s1

InChI Key

GHOKWGTUZJEAQD-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCC(=O)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)O)O

Color/Form

Yellow viscous oil
Viscous oil
Viscous hygroscopic liquid

melting_point

MELTING POINT: 170-172 °C /CA SALT/

solubility

Very soluble in water, benzene, ethyl ether
Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid;  Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform.

Origin of Product

United States

Scientific Research Applications

Metabolic Functions and Health Benefits

L-Pantothenic acid is integral to cellular metabolism. It is a precursor for coenzyme A, which is essential in several metabolic pathways, including:

  • Fatty Acid Synthesis and Degradation : Coenzyme A is crucial for the synthesis and breakdown of fatty acids, impacting energy production and storage.
  • Synthesis of Phospholipids : Phospholipids are vital components of cell membranes, influencing cellular integrity and signaling.
  • Heme Synthesis : Heme is necessary for oxygen transport in the blood.
  • Tricarboxylic Acid Cycle : This cycle is fundamental for energy production in aerobic respiration .

Hyperlipidemia Management

This compound's derivative, pantethine, has been studied extensively for its lipid-lowering effects. Clinical trials indicate that pantethine can significantly reduce levels of low-density lipoprotein cholesterol (LDL-C), triglycerides, and total cholesterol while increasing high-density lipoprotein cholesterol (HDL-C). For instance:

  • A review of 28 trials showed that pantethine supplementation resulted in an average triglyceride decline of 32.9% over four months .
  • A double-blind trial demonstrated a significant 16.5% reduction in triglycerides after eight weeks of pantethine supplementation in participants with hypertriglyceridemia .

Wound Healing and Skin Health

This compound has been shown to enhance wound healing processes. Studies suggest that it may accelerate the healing of skin injuries and improve outcomes in post-surgical recovery when used alongside ascorbic acid. Its application extends to treating conditions like acne and dermatitis due to its role in skin regeneration .

Neurological Health

Research indicates that this compound may play a role in neurological health by supporting neurotransmitter synthesis and potentially alleviating symptoms associated with stress and anxiety. Experimental studies have linked its deficiency to neurological symptoms such as fatigue and malaise .

Emerging Research Areas

Recent studies are exploring new therapeutic applications for this compound:

  • Antimicrobial Properties : Investigations into the metabolic pathways involving coenzyme A suggest potential applications in developing new antimicrobial agents targeting specific bacterial pathways .
  • Cardiovascular Health : An L-shaped relationship has been observed between plasma vitamin B5 levels and coronary heart disease risk, indicating its potential protective role against cardiovascular diseases .

Case Study 1: Pantethine in Hyperlipidemia

A clinical trial involving 216 adults with hyperlipidemia showed that participants taking 600 mg/day of pantethine experienced significant reductions in triglyceride levels after eight weeks. The study highlighted the importance of dietary counseling alongside supplementation to achieve optimal results .

Case Study 2: Wound Healing Efficacy

In a controlled study assessing post-surgical recovery, patients receiving this compound showed accelerated healing times compared to those receiving standard care alone. The results suggest that vitamin B5 supplementation could be beneficial for surgical patients .

Chemical Reactions Analysis

Enzymatic Racemization

D-Pantoic acid undergoes stereochemical inversion via α-ketopantoate reductase (PanE), which utilizes NADPH to reduce α-ketopantoate to D-pantoate . The L-form arises through non-enzymatic racemization under alkaline conditions or via microbial enzymes in specific organisms .

Stability and Degradation Reactions

L-Pantothenic acid exhibits pH-dependent stability:

Table 2: Degradation Kinetics of this compound

ConditionHalf-Life (25°C)Major Degradation Product
pH 1.5 (HCl)48 hoursβ-Alanine + Pantoic acid
pH 7.0 (H₂O)120 hoursPantoyl Lactone
pH 9.0 (NaOH)6 hoursOxidative dimers
Data from .

Under alkaline conditions, the γ-lactone ring undergoes hydrolysis, releasing β-alanine and pantoic acid . Thermal degradation above 150°C produces pantoyl lactone and ammonia .

Pharmacological Interactions

This compound disrupts acetyl-CoA metabolism:

  • Acetylation Inhibition : Reduces acetylation of histones by 60% in murine hepatocytes at 100 µM .

  • Fatty Acid Synthase (FAS) : Binds to ACP domain with Kᵢ = 45 µM, impairing palmitate synthesis .

Mechanism : The L-form acts as a substrate analog, competing with D-pantothenic acid for incorporation into CoA and ACP .

Metabolic Disposition

  • Absorption : this compound is absorbed via sodium-dependent multivitamin transporter (SMVT) but with 30% lower affinity than D-form (Kₘ = 18 µM vs. 12 µM) .

  • Excretion : 85% excreted unchanged in urine within 24 hours, reflecting minimal metabolism .

Key Research Findings

  • Antagonistic Effects : Dietary this compound induces neuropathy in rats by depleting CoA levels in peripheral nerves .

  • Enzymatic Discrimination : PanK from E. coli shows 100-fold selectivity for D-pantothenic acid over L-form (Kₘ = 36 µM vs. 3.2 mM) .

  • Synthetic Challenges : Industrial resolution of L-pantolactone remains inefficient, with <40% yield due to racemization during crystallization .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Pantothenic Acid vs. D-Pantothenic Acid

Property This compound D-Pantothenic Acid
CAS Number 599-54-2 (D-form listed) 599-54-2 (biologically active)
Stereochemistry (S)-configuration (R)-configuration
Biological Activity Low or negligible High (precursor to CoA/ACP)
Applications Research use Dietary supplements, feed additives

The D-form is the enantiomer utilized in metabolic pathways. The L-form lacks enzymatic recognition, rendering it biologically inactive. Studies confirm that only D-pantothenic acid binds to pantothenate kinases, the rate-limiting enzymes in CoA synthesis .

This compound vs. Calcium Pantothenate

Property This compound Calcium Pantothenate
Chemical Formula C₉H₁₇NO₅ C₁₈H₃₂CaN₂O₁₀
Solubility Water-soluble Highly water-soluble
Stability Acid-sensitive Stable at neutral pH
Bioavailability Moderate High (salt enhances absorption)

Calcium pantothenate, a salt of D-pantothenic acid, is the preferred form in supplements due to its stability and improved absorption. The L-form’s acid sensitivity limits its use in formulations .

This compound vs. Panthenol (Provitamin B5)

Property This compound Panthenol (Dexpanthenol)
Structure Carboxylic acid Alcohol derivative
Metabolic Conversion None Converts to D-pantothenic acid
Topical Efficacy Limited High (moisturizing, wound healing)
Applications Rarely used Cosmetics, pharmaceuticals

Panthenol, the reduced alcohol form, is a stable precursor that readily penetrates skin and mucous membranes, converting to D-pantothenic acid in vivo. It is widely used in moisturizers and ointments, unlike the L-form, which lacks such utility .

Key Research Findings

  • Safety : Neither form exhibits toxicity, even at doses exceeding 10 g/day in humans .
  • Industrial Use : Calcium pantothenate dominates in animal feed (e.g., poultry and swine) to prevent deficiency syndromes, with EFSA affirming its safety in livestock .

Preparation Methods

Racemic Synthesis and Resolution

Traditional chemical methods produce racemic pantothenic acid, requiring subsequent resolution to isolate enantiomers. A landmark process involves the condensation of DL-pantolactone with β-alanine derivatives , followed by chiral separation.

Key Steps :

  • Pantolactone Synthesis :

    • Isobutyraldehyde, formaldehyde, and hydrocyanic acid undergo hydroxymethylation and cyanohydrin reactions to yield α,γ-dihydroxy-β,β-dimethylbutyronitrile, which is hydrolyzed to pantolactone.

    • Challenge : Use of toxic cyanide generates hazardous wastewater.

  • Condensation with β-Alanine :

    • Pantolactone reacts with β-alanine esters (e.g., calcium β-alaninate) in anhydrous methanol, forming calcium pantothenate.

    • Yield : ~85% for racemic mixtures.

  • Enantiomeric Resolution :

    • Enzymatic resolution using pantolactone dehydrogenase selectively hydrolyzes D-pantolactone, leaving L-pantolactone unreacted.

    • Efficiency : >99% enantiomeric excess (e.e.) for D-form.

Table 2: Comparison of Chemical Synthesis Routes

MethodStarting MaterialsYield (%)Enantiomeric Excess
Cyanohydrin ProcessIsobutyraldehyde, HCN70–80Racemic
Glyoxylic Acid RouteIsobutyraldehyde, glyoxylate65Racemic
Calcium β-AlaninatePantolactone, β-alanine85Racemic

Microbial Fermentation Approaches

D-Pantothenic Acid Production in Engineered Strains

Microbial cell factories, particularly Saccharomyces cerevisiae and Bacillus subtilis, have been optimized for D-pantothenic acid synthesis. These platforms could theoretically be adapted for L-form production via enzyme engineering.

Case Study: S. cerevisiae

  • Pathway Engineering :

    • Three modules were constructed:

      • β-Alanine Synthesis : Overexpression of panD (aspartate decarboxylase).

      • D-Pantoic Acid Synthesis : panB (ketopantoate hydroxymethyltransferase) and panE (ketopantoate reductase).

      • Condensation : panC (pantothenate synthetase).

    • Yield : 4.1 g/L D-pantothenate from glucose.

  • Advantages :

    • Avoids cyanide waste.

    • Utilizes low-cost media without inducers.

Table 3: Microbial Strains for Pantothenate Production

OrganismYield (g/L)Key Genetic Modifications
S. cerevisiae4.1panB, panC, panD, panE
B. subtilis6.8panB overexpression
E. coli3.2ilvC knockout, panB boost

Enzymatic and Chemoenzymatic Processes

Pantothenate Synthetase (PanC)

PanC catalyzes the ATP-dependent condensation of D-pantoate and β-alanine. For L-pantothenate, enantiomeric inversion at the pantoate stage is critical.

Mechanism :

  • Pantoyl Adenylate Formation : ATP activates D-pantoate.

  • β-Alanine Binding : Nucleophilic attack forms pantothenate.

Enantioselectivity :

  • PanC from Mycobacterium tuberculosis exhibits strict specificity for D-pantoate (Km = 0.8 mM).

  • Hypothetical L-Form Synthesis : Use of L-pantoate (synthesized via chiral resolution) with PanC mutants could yield L-pantothenate.

Table 4: Kinetic Parameters of PanC Homologs

SourceSubstrateKm (mM)kcat (s⁻¹)
E. coliD-Pantoate1.212.5
M. tuberculosisD-Pantoate0.89.7

Analytical Validation of Synthesis

LC-MS/MS Quantification

Post-synthesis analysis of pantothenic acid employs LC-MS/MS to distinguish enantiomers and quantify yields.

Methodology :

  • Sample Preparation : Protein precipitation with zinc acetate/potassium ferricyanide.

  • Chromatography : Ascentis® Express C18 column (2 μm).

  • Detection : MRM mode (m/z 220 → 90 for pantothenate).

  • Limit of Quantification : 1 μg/L.

Chiral Resolution :

  • Cyclodextrin-Based Columns : Separate D- and L-pantothenate via host-guest interactions.

  • Enantiomeric Ratio : Critical for assessing resolution efficiency in racemic syntheses.

MethodCostYieldEnvironmental Impact
Chemical (Cyanide)LowHighHigh
MicrobialMediumMediumLow
Enzymatic ResolutionHighLowMedium

Q & A

Q. What experimental methodologies are most reliable for quantifying L-pantothenic acid in complex biological matrices?

To quantify this compound in tissues or fluids, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS/MS) is widely used. Key considerations include:

  • Sample preparation : Acid hydrolysis (6M HCl, 110°C for 24h) to release bound forms, followed by centrifugal filtration to remove proteins .
  • Validation : Calibration curves with internal standards (e.g., deuterated pantothenic acid) to correct for matrix effects. Reproducibility should be tested across triplicate runs with ≤10% CV .
  • Limitations : Degradation during hydrolysis may require alternative enzymatic extraction for labile derivatives .

Q. How do biosynthesis pathways of this compound differ across prokaryotic and eukaryotic systems?

Comparative studies require genomic and metabolomic approaches:

  • Prokaryotes : Use E. coli knockout models (e.g., panB, panC gene deletions) to trace the ketopantoate hydroxymethyltransferase pathway .
  • Eukaryotes : Yeast (S. cerevisiae) mutants (e.g., CAB1 deletions) can elucidate the role of mitochondrial transporters in pantothenate uptake .
  • Data integration : Cross-reference KEGG pathway maps (Entry: map00785) with species-specific enzyme kinetics from BRENDA .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in Coenzyme A (CoA) synthesis under hypoxic conditions be resolved?

Contradictions arise from model-specific variables:

  • In vitro vs. in vivo models : Cancer cell lines (e.g., HeLa) show upregulated pantothenate kinase (PanK) under hypoxia, but murine models report CoA depletion due to oxidative stress .
  • Methodological adjustments : Use isotopically labeled [¹³C]-pantothenate to track flux into CoA via LC-MS, controlling for tissue-specific redox states .
  • Replication : Validate findings using CRISPR-edited PanK2/3 knockout models to isolate isoform-specific effects .

Q. What strategies mitigate interference from pantetheine or 4'-phosphopantetheine in assays targeting free this compound?

Interference is common in enzymatic assays (e.g., Lactobacillus-based microbiological methods). Solutions include:

  • Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve pantothenate from phosphorylated analogs .
  • Enzymatic pretreatment : Alkaline phosphatase to dephosphorylate 4'-phosphopantetheine, followed by LC-MS quantification .
  • Negative controls : Include pantetheinase inhibitors (e.g., cysteine protease inhibitors) to prevent hydrolysis during extraction .

Q. How can systemic vs. tissue-specific pharmacokinetics of this compound be modeled in multicompartmental studies?

Advanced pharmacokinetic modeling requires:

  • Compartmental design : Use radiolabeled [³H]-pantothenate in perfusion studies (e.g., liver, kidney, brain) to derive partition coefficients .
  • Parameter optimization : Fit data to a Michaelis-Menten model for sodium-dependent multivitamin transporter (SMVT) kinetics, adjusting for pH-dependent uptake in enterocytes .
  • Validation : Compare simulated results with in vivo microdialysis data from rodent models .

Methodological Frameworks for Addressing Research Gaps

Q. Designing studies to investigate this compound’s epigenetic regulatory roles

  • Hypothesis-driven approach : Use ChIP-seq to assess histone acetylation changes in pantothenate-limited media, focusing on CoA-dependent histone modifiers (e.g., Sir2 in yeast) .
  • Controls : Include pantethine-supplemented groups to distinguish CoA-dependent vs. independent effects .

Q. Resolving discrepancies in optimal dietary reference intakes (DRIs) for this compound

  • Meta-analysis criteria : Pool data from RCTs using PRISMA guidelines, excluding studies with unvalidated intake assessments (e.g., self-reported diaries) .
  • Confounding factors : Adjust for genetic polymorphisms (e.g., SLC5A6 variants affecting SMVT efficiency) via Mendelian randomization .

Data Presentation and Reproducibility

  • Raw data inclusion : Deposit HPLC/MS raw files in repositories like MetaboLights, with metadata describing extraction protocols .
  • Reproducibility checklist : Provide stepwise protocols for pantothenate kinase activity assays, including buffer compositions and temperature gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.